![molecular formula C9H12BrNO2S B1519714 N-[1-(4-Bromophenyl)ethyl]methanesulfonamide CAS No. 1091796-50-7](/img/structure/B1519714.png)
N-[1-(4-Bromophenyl)ethyl]methanesulfonamide
Overview
Description
N-[1-(4-Bromophenyl)ethyl]methanesulfonamide, also known as 4-Bromo-N-ethyl-p-toluenesulfonamide, is a synthetic organic compound with a wide range of applications in the field of chemistry. This compound has been used in various scientific research areas, including organic synthesis, pharmaceuticals, and biochemistry.
Scientific Research Applications
Synthesis Techniques and Applications
One of the notable applications of N-[1-(4-Bromophenyl)ethyl]methanesulfonamide and related compounds in scientific research involves innovative synthesis techniques. For instance, the development of one-step synthesis methods for producing 1-methylsulfonyl-indoles, which have various carbon-functional groups, from N-(2-halophenyl)methanesulfonamides demonstrates the compound's role in facilitating complex chemical syntheses (Sakamoto et al., 1988). This process highlights the utility of these compounds in creating heteroaromatic ring systems with potential applications in pharmaceuticals and materials science.
Microbial Reduction and Chiral Intermediates
Another significant application is found in the stereoselective microbial reduction of related compounds to produce chiral intermediates, such as for the synthesis of beta-receptor antagonists. This demonstrates the compound's utility in the production of medically relevant substances through biocatalysis, showcasing a blend of microbiology and chemistry for drug synthesis (Patel et al., 1993).
Catalysis and Safety in Pharmaceutical Chemistry
Furthermore, research into the Pd-catalyzed N-arylation of methanesulfonamide presents a safer alternative to traditional methods involving potentially genotoxic reagents. This catalytic approach not only enhances the safety profile of pharmaceutical synthesis processes but also broadens the scope of chemical reactions that can be employed in drug development and other areas of organic chemistry (Rosen et al., 2011).
Novel Antiarrhythmic Agents
Moreover, compounds like 4,5-dihydro-3-(methanesulfonamidophenyl)-1-phenyl-1H-2,4-benzodiazepines, related to N-[1-(4-Bromophenyl)ethyl]methanesulfonamide, have been explored as potential class III antiarrhythmic agents. This illustrates the compound's relevance in the development of new therapeutic agents for cardiac arrhythmias, highlighting its impact on medicinal chemistry and pharmacology (Johnson et al., 1995).
properties
IUPAC Name |
N-[1-(4-bromophenyl)ethyl]methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S/c1-7(11-14(2,12)13)8-3-5-9(10)6-4-8/h3-7,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKJAUSXTKHUMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-Bromophenyl)ethyl]methanesulfonamide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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